molecular formula C13H12OS B6155805 (4-phenoxyphenyl)methanethiol CAS No. 1384865-07-9

(4-phenoxyphenyl)methanethiol

Cat. No.: B6155805
CAS No.: 1384865-07-9
M. Wt: 216.3
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Description

(4-phenoxyphenyl)methanethiol is a high-purity chemical compound that serves as a valuable building block in organic synthesis and medicinal chemistry research. Its structure, featuring a biphenyl ether backbone and a terminal thiol ( -SH ) group, makes it a versatile reagent for constructing more complex molecules, particularly in the development of potential pharmaceutical agents and advanced materials. The thiol group is highly reactive and can undergo various transformations, most notably forming disulfide bonds or acting as a nucleophile in substitution reactions. In research settings, this compound is often explored as a key intermediate in the synthesis of enzyme inhibitors, where it can covalently bind to active sites, or in the creation of functionalized polymers and ligands for catalysis. The phenoxyphenyl moiety can contribute to increased lipophilicity, which may influence the pharmacokinetic properties of resulting compounds. Researchers value this reagent for its role in probing structure-activity relationships and developing novel therapeutic candidates. This product is strictly for research purposes and is labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

CAS No.

1384865-07-9

Molecular Formula

C13H12OS

Molecular Weight

216.3

Purity

95

Origin of Product

United States

Ii. Advanced Synthetic Methodologies for 4 Phenoxyphenyl Methanethiol

Novel Synthetic Routes and Strategic Retrosynthesis

The strategic design of a synthesis for (4-phenoxyphenyl)methanethiol primarily involves the formation of the carbon-sulfur bond at the benzylic position. Retrosynthetic analysis points to two key precursors: an electrophilic (4-phenoxyphenyl)methyl species (such as a halide or alcohol) and a sulfur nucleophile. Modern synthetic efforts prioritize efficiency, selectivity, and the use of readily available, stable starting materials.

A significant challenge in thiol synthesis is the management of the malodorous and easily oxidized nature of thiols. Modern protocols often circumvent this by generating the thiol in the final step from a stable, odorless precursor.

One of the most robust and widely adopted methods for synthesizing benzylic thiols involves the use of thiourea (B124793). arkat-usa.orgpearson.com This protocol proceeds via the formation of a stable, crystalline S-alkylisothiouronium salt, which is subsequently hydrolyzed under basic conditions to liberate the desired thiol. This approach avoids the direct handling of volatile sulfur reagents.

Proposed Thiourea Route for (4-phenoxyphenyl)methanethiol:

Salt Formation: (4-Phenoxyphenyl)methyl halide is reacted with thiourea in a suitable solvent (e.g., ethanol) to produce S-(4-phenoxybenzyl)isothiouronium halide via an SN2 reaction.

Hydrolysis: The intermediate salt is then treated with an aqueous base, such as sodium hydroxide, followed by acidification to yield (4-phenoxyphenyl)methanethiol.

An alternative strategy involves the Mitsunobu reaction, which allows for the direct conversion of an alcohol to a thiol ester with inversion of configuration, although this is not relevant for the achiral target molecule. This method utilizes triphenylphosphine (B44618) and an azodicarboxylate to activate the alcohol, which then reacts with a thiol acid like thioacetic acid. google.com Subsequent hydrolysis of the resulting thioester yields the final thiol.

The accessibility and reactivity of the starting material are paramount. The key precursor, (4-phenoxyphenyl)methanol (B189083), is commercially available, providing a direct entry point for several synthetic routes. manchesterorganics.comsigmaaldrich.com

For classical thiylation routes, (4-phenoxyphenyl)methanol must first be converted into a more reactive electrophile. Standard procedures can be employed to transform the benzylic alcohol into the corresponding halide:

Conversion to (4-Phenoxyphenyl)methyl Chloride: Reaction with thionyl chloride (SOCl₂) or concentrated hydrochloric acid.

Conversion to (4-Phenoxyphenyl)methyl Bromide: Reaction with phosphorus tribromide (PBr₃) or hydrobromic acid.

These transformations yield precursors suitable for nucleophilic substitution with sulfur-containing reagents. The synthesis of the parent alcohol itself can be achieved through the reduction of commercially available 4-phenoxybenzoic acid or its derivatives using reducing agents like lithium aluminum hydride (LiAlH₄). googleapis.com

The following table summarizes common precursor transformations.

Precursor MoleculeReagent(s)ProductPurpose
(4-Phenoxyphenyl)methanolThionyl chloride (SOCl₂)(4-Phenoxyphenyl)methyl chlorideActivation for SN2 thiylation
(4-Phenoxyphenyl)methanolPhosphorus tribromide (PBr₃)(4-Phenoxyphenyl)methyl bromideActivation for SN2 thiylation
4-Phenoxybenzoic acidLithium aluminum hydride (LiAlH₄)(4-Phenoxyphenyl)methanolFormation of the key alcohol precursor

Catalytic Approaches in Thiol Synthesis and Functionalization

Catalytic methods represent the forefront of modern organic synthesis, offering milder reaction conditions, higher efficiency, and greater selectivity compared to stoichiometric approaches. Both transition-metal catalysis and organocatalysis provide powerful tools for C–S bond formation.

Transition metals, particularly copper and palladium, are highly effective in catalyzing the formation of C–S bonds. These methods often allow for the use of less reactive precursors, such as benzylic alcohols, directly, thereby shortening synthetic sequences.

Copper-Catalyzed Routes: Copper catalysts, such as copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂), have been shown to efficiently catalyze the coupling of benzylic alcohols with thiols to form thioethers. rsc.orgnih.gov For the synthesis of (4-phenoxyphenyl)methanethiol, a plausible route involves the copper-catalyzed reaction of (4-phenoxyphenyl)methanol with a thiol surrogate like thioacetic acid to form S-(4-phenoxybenzyl) ethanethioate. This stable intermediate can then be easily hydrolyzed to the target thiol. This approach is advantageous as it bypasses the need to first convert the alcohol to a halide.

Palladium-Catalyzed Routes: Palladium catalysis is a cornerstone of cross-coupling reactions. While often used for aryl C–S bond formation, protocols for benzylic systems have also been developed. acs.org A notable method involves the palladium-catalyzed cross-coupling of benzyl (B1604629) thioacetates with aryl halides. nih.gov Applying this logic, a one-pot synthesis could be envisioned where (4-phenoxyphenyl)methyl bromide is first converted to its thioacetate (B1230152) with potassium thioacetate, followed by a palladium-catalyzed reaction or, more simply, direct hydrolysis to the thiol.

The table below outlines potential transition-metal-catalyzed approaches.

Catalyst SystemPrecursorSulfur SourceIntermediate/ProductKey Advantage
Cu(OTf)₂(4-Phenoxyphenyl)methanolThioacetic acidS-(4-Phenoxybenzyl) ethanethioateDirect use of alcohol precursor
Pd(OAc)₂ / Ligand(4-Phenoxyphenyl)methyl bromidePotassium thioacetateS-(4-Phenoxybenzyl) ethanethioateHigh efficiency and functional group tolerance

Organocatalysis offers a compelling alternative to metal-based systems, avoiding issues of metal toxicity and contamination in the final product. While organocatalytic methods for the direct synthesis of simple benzylic thiols are less common than for complex chiral molecules, the underlying principles can be applied.

A potential organocatalytic route could adapt the Mitsunobu reaction. google.com In this scenario, a phosphine (B1218219) catalyst, such as triphenylphosphine, activates the (4-phenoxyphenyl)methanol. This activation facilitates a nucleophilic attack by a sulfur source, like thioacetic acid, to form the corresponding thioester. The reaction is driven by the formation of a stable phosphine oxide byproduct. This metal-free approach provides excellent control and typically proceeds under mild conditions.

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry encourage the design of chemical processes that minimize environmental impact. mdpi.com This involves assessing factors such as atom economy, energy consumption, and the use of hazardous substances. Key metrics used to evaluate the "greenness" of a reaction include Atom Economy (AE), Reaction Mass Efficiency (RME), and Process Mass Intensity (PMI). acs.orgnih.govmdpi.com

Atom Economy (AE): Measures the efficiency with which atoms from the reactants are incorporated into the final product.

Process Mass Intensity (PMI): The ratio of the total mass of materials (reactants, solvents, reagents, process water) used to the mass of the final product. A lower PMI indicates a greener process.

When comparing the synthetic routes to (4-phenoxyphenyl)methanethiol, catalytic methods are inherently greener than classical stoichiometric ones.

Comparison of Synthetic Pathways:

Classical Thiourea Route: This route typically involves two discrete steps (halide formation, then thiourea reaction/hydrolysis). While reliable, it uses stoichiometric reagents (e.g., SOCl₂, PBr₃, NaOH) that contribute to a lower atom economy and higher waste generation.

Direct Catalytic Conversion from Alcohol: A copper-catalyzed route starting directly from (4-phenoxyphenyl)methanol and a sulfur source in one step significantly improves the process efficiency. It eliminates the hazardous halogenating agents and reduces the number of synthetic steps, leading to a much lower PMI.

The following table provides a qualitative green chemistry analysis of the proposed routes.

MetricClassical Route (from Alcohol via Halide)Catalytic Route (Directly from Alcohol)Green Advantage of Catalytic Route
Atom Economy Lower; stoichiometric reagents (SOCl₂, thiourea, NaOH) generate inorganic byproducts.Higher; fewer atoms are wasted in an ideal catalytic cycle.Maximizes incorporation of starting material atoms into the product.
Number of Steps 2-3 (Alcohol → Halide → Thiol)1-2 (Alcohol → Thioester → Thiol)Reduces energy, solvent use, and purification steps (Process Intensification).
Reagent Hazard High (uses corrosive PBr₃/SOCl₂).Low (uses a small amount of a less hazardous metal catalyst).Enhances process safety.
Process Mass Intensity (PMI) High due to multiple steps, stoichiometric reagents, and workup solvents.Significantly Lower due to fewer steps and catalytic turnover.Minimizes overall waste generation.

By prioritizing catalytic pathways that start from the alcohol precursor, the synthesis of (4-phenoxyphenyl)methanethiol can be designed to be more efficient, safer, and environmentally sustainable.

Solvent-Free Reactions and Sustainable Process Development

The principles of green chemistry encourage the reduction or elimination of solvents in chemical processes to minimize environmental impact. nih.gov Solvent-free, or solid-state, reactions offer numerous advantages, including reduced pollution, lower costs, and simplified processes and handling. While specific solvent-free methods for (4-phenoxyphenyl)methanethiol are not prominently documented, the application of such techniques can be inferred from the synthesis of other thiols.

One common route to benzyl thiols involves the reaction of a benzyl halide with a sulfur nucleophile. A plausible sustainable synthesis of (4-phenoxyphenyl)methanethiol would start from 4-phenoxybenzyl chloride. This precursor can be reacted with a sulfur source like sodium hydrosulfide (B80085) or thiourea under solvent-free conditions, potentially using mechanochemical methods such as ball milling or by simply heating the neat reactants. These techniques have been successfully employed for various organic transformations and can lead to higher yields and shorter reaction times. researchgate.net

Another approach to sustainable thiol synthesis involves the use of greener solvents. For instance, glycerol (B35011) has been used as a recyclable solvent in the microwave-assisted synthesis of disulfides from thiols, a process that can be reversed to yield the thiol. researchgate.net Water is also an attractive solvent for the synthesis of organosulfur compounds due to its non-toxic and non-flammable nature. arkat-usa.org The development of catalytic systems that are effective in aqueous media is an active area of research.

The following table summarizes potential sustainable approaches for the synthesis of (4-phenoxyphenyl)methanethiol, drawing parallels from established methods for other thiols.

Methodology Starting Materials Key Features Potential Advantages
Solvent-Free Mechanosynthesis4-Phenoxybenzyl chloride, ThioureaBall milling or grinding of solid reactantsAvoids solvent waste, potentially faster reaction rates, high yields
Microwave-Assisted Synthesis4-Phenoxybenzyl chloride, Sodium hydrosulfideUse of a recyclable, green solvent like glycerolRapid heating, shorter reaction times, energy efficiency
Aqueous Phase Synthesis4-Phenoxybenzyl chloride, Sodium hydrosulfideUse of water as the solvent with a phase-transfer catalystEnvironmentally benign, improved safety

Atom Economy and Waste Minimization in Thiol Production

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. primescholars.com A high atom economy indicates that most of the atoms from the reactants are incorporated into the final product, minimizing waste. The percent atom economy can be calculated using the following formula:

% Atom Economy = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) x 100 primescholars.com

Let's analyze a plausible synthetic route to (4-phenoxyphenyl)methanethiol to illustrate the concept of atom economy. A common method for preparing benzyl thiols is the reaction of a benzyl halide with sodium hydrosulfide. google.com For (4-phenoxyphenyl)methanethiol, the reaction would be:

4-Phenoxybenzyl chloride + Sodium hydrosulfide → (4-Phenoxyphenyl)methanethiol + Sodium chloride

The molecular weights of the compounds involved are approximately:

4-Phenoxybenzyl chloride (C₁₃H₁₁ClO): 218.68 g/mol

Sodium hydrosulfide (NaSH): 56.06 g/mol

(4-Phenoxyphenyl)methanethiol (C₁₃H₁₂OS): 216.30 g/mol

Sodium chloride (NaCl): 58.44 g/mol

The atom economy for this reaction is calculated as:

% Atom Economy = (216.30 / (218.68 + 56.06)) x 100 ≈ 78.7%

An alternative route involves the use of thiourea followed by hydrolysis. prepchem.com This two-step process, while effective, generally has a lower atom economy due to the use of stoichiometric reagents in the hydrolysis step, which generates byproducts.

To enhance atom economy and minimize waste, catalytic methods are preferred. For instance, the direct synthesis of thiols from alcohols and hydrogen sulfide (B99878) over a catalyst is a more atom-economical approach, with water being the only byproduct. wikipedia.org Applying this to our target molecule:

4-Phenoxybenzyl alcohol + Hydrogen sulfide → (4-Phenoxyphenyl)methanethiol + Water

The molecular weights are:

4-Phenoxybenzyl alcohol (C₁₃H₁₂O₂): 200.24 g/mol

Hydrogen sulfide (H₂S): 34.1 g/mol

(4-Phenoxyphenyl)methanethiol (C₁₃H₁₂OS): 216.30 g/mol

Water (H₂O): 18.02 g/mol

The atom economy for this catalytic route would be:

% Atom Economy = (216.30 / (200.24 + 34.1)) x 100 ≈ 92.3%

This demonstrates a significant improvement in atom economy, highlighting the importance of catalyst development for sustainable thiol production.

The table below compares the atom economy of different potential synthetic routes to (4-phenoxyphenyl)methanethiol.

Synthetic Route Reactants Byproducts Theoretical Atom Economy
From Benzyl Halide and Hydrosulfide4-Phenoxybenzyl chloride, NaSHNaCl~78.7%
From Benzyl Halide and Thiourea (2 steps)4-Phenoxybenzyl chloride, Thiourea, NaOHGuanidinium salt, NaCl, H₂OLower (multi-step, more reagents)
Catalytic Thiolation of Alcohol4-Phenoxybenzyl alcohol, H₂SH₂O~92.3%

Stereochemical Control in Methanethiol (B179389) Synthesis (if applicable to chiral analogues)

The parent molecule, (4-phenoxyphenyl)methanethiol, is achiral. Therefore, the principles of stereochemical control are not directly applicable to its synthesis. However, for chiral analogues of this compound, where the benzylic carbon is a stereocenter (for instance, if there were a substituent on the methylene (B1212753) bridge), asymmetric synthesis would be crucial.

The asymmetric synthesis of chiral thiols is a challenging but important field, as these compounds are valuable intermediates in the pharmaceutical and agrochemical industries. nih.gov Several strategies have been developed for the enantioselective synthesis of thiols and their derivatives.

One approach involves the use of chiral catalysts to control the stereochemical outcome of the reaction. For example, a confined chiral phosphoric acid has been used to catalyze the asymmetric thiocarboxylysis of meso-epoxides, leading to O-protected β-hydroxythiols with excellent enantioselectivities. nih.gov Another strategy is the use of chiral auxiliaries, which are temporarily attached to the substrate to direct the stereoselective formation of the desired stereocenter. After the reaction, the auxiliary is removed.

For a hypothetical chiral analogue of (4-phenoxyphenyl)methanethiol, an asymmetric synthesis could involve the enantioselective reduction of a corresponding thioketone or the stereoselective substitution of a suitable leaving group on a chiral precursor.

Diastereoselective methods are employed when a molecule has multiple stereocenters, and the goal is to control the relative configuration of these centers. This is often achieved by taking advantage of the steric and electronic properties of a pre-existing stereocenter in the molecule to influence the formation of a new one.

In the context of synthesizing chiral analogues of (4-phenoxyphenyl)methanethiol with an additional stereocenter elsewhere in the molecule, diastereoselective reactions would be key. For example, the diastereoselective addition of a sulfur nucleophile to a chiral aldehyde or ketone precursor bearing the 4-phenoxyphenyl group could be a viable strategy. The inherent chirality of the starting material would direct the incoming nucleophile to one face of the carbonyl group, leading to the preferential formation of one diastereomer.

While not directly applicable to (4-phenoxyphenyl)methanethiol itself, the principles of asymmetric and diastereoselective synthesis are fundamental in modern organic chemistry for the preparation of complex, biologically active molecules.

Iii. Mechanistic Organic Chemistry of 4 Phenoxyphenyl Methanethiol Reactivity

Thiol-Ene and Thiol-Yne Click Reactions Involving the Compound

Thiol-ene and thiol-yne "click" reactions are powerful methods for carbon-sulfur bond formation, prized for their high efficiency, stereoselectivity, and mild reaction conditions. wikipedia.orgtaylorandfrancis.com (4-Phenoxyphenyl)methanethiol can readily participate in these reactions, adding across alkenes (enes) and alkynes (ynes) via distinct mechanistic routes.

If k​P​​ ≫ k​CT​​ , the reaction rate is first-order with respect to the thiol concentration, and the rate-determining step is the chain-transfer (hydrogen abstraction from a thiol). wikipedia.orgacs.org

If k​P​​ ≪ k​CT​​ , the reaction rate is first-order with respect to the alkene concentration, making the propagation (thiyl radical addition to the ene) the rate-limiting step. wikipedia.org

If k​P​​ ≈ k​CT​​ , the reaction exhibits half-order kinetics with respect to both the thiol and alkene concentrations. wikipedia.orgacs.org

The structure of the alkene partner significantly influences the reaction kinetics. Electron-deficient alkenes generally exhibit faster reaction rates in radical additions compared to electron-rich alkenes. rsc.org A study on the TEMPO-initiated reaction of benzyl (B1604629) mercaptan, a close structural analog of (4-phenoxyphenyl)methanethiol, demonstrated quantitative conversion with electron-deficient enes like divinyl sulfone and n-butyl acrylate, while electron-rich enes showed significantly lower or no conversion under the same conditions. rsc.org

Table 1: Influence of Alkene Structure on Thiol-Ene Reaction Conversion with Benzyl Mercaptan rsc.org
Alkene (Ene)Alkene TypeConversion (8h, 35°C, Methanol)
Divinyl sulfoneElectron-deficientQuantitative
n-Butyl acrylateElectron-deficientQuantitative
N,N-dimethylacrylamideElectron-deficientQuantitative (16h in THF/Chloroform)
1-DodeceneElectron-rich30%
VinyltriethoxysilaneElectron-richNo thioether formation

For base-catalyzed Michael additions, the rate-determining step is typically the proton transfer from a thiol to the Michael adduct anion formed after the initial nucleophilic attack. rsc.org The reactivity is enhanced with more electron-deficient alkenes, with maleimides showing particularly high reactivity. rsc.org

Thiol-ene reactions can proceed through two primary mechanisms: a free-radical addition or an ionic Michael addition. wikipedia.orgtaylorandfrancis.com

Radical Mechanism: This pathway is initiated by light, heat, or a radical initiator, which abstracts the hydrogen atom from the thiol's sulfhydryl group to form a thiyl radical (Ar-CH₂S•). wikipedia.orgnih.gov This radical then adds to the alkene, typically in an anti-Markovnikov fashion, to generate a carbon-centered radical intermediate. wikipedia.org This intermediate subsequently abstracts a hydrogen atom from another thiol molecule, propagating the chain reaction and forming the thioether product. nih.gov The reversibility of the initial radical addition step can also be utilized to facilitate cis-trans isomerization of alkenes. wikipedia.org

Ionic (Michael Addition) Mechanism: In the presence of a base or a nucleophilic catalyst, (4-phenoxyphenyl)methanethiol can be deprotonated to form the corresponding thiolate anion (Ar-CH₂S⁻). rsc.org This potent nucleophile then attacks an electron-deficient alkene (a Michael acceptor) in a conjugate addition reaction. rsc.orgusm.edu The resulting carbanion is subsequently protonated by a proton source, often another thiol molecule, to yield the final thioether product. rsc.org While tertiary amines typically act as Brønsted bases to deprotonate the thiol, stronger nucleophiles like primary amines or tertiary phosphines can initiate the reaction by first attacking the alkene, generating a super-strong enolate anion that then deprotonates the thiol, driving a subsequent base-catalyzed cycle. usm.eduusm.edu

Oxidative Coupling and Disulfide Formation Mechanisms

Thiols are susceptible to oxidation, readily forming disulfides through the formation of a sulfur-sulfur bond. This transformation of (4-phenoxyphenyl)methanethiol into bis(4-phenoxyphenyl)methyl disulfide can be achieved through various mechanistic pathways, including electrochemical and catalytic methods.

The electrochemical oxidation of thiols provides a green and selective method for disulfide synthesis. rsc.org The reaction involves the removal of electrons from the thiol, leading to dimerization. The mechanism can proceed through either radical or ionic intermediates depending on the conditions. urfu.ru

At an anode, (4-phenoxyphenyl)methanethiol can undergo a one-electron oxidation to form a thiyl radical. The coupling of two of these thiyl radicals then yields the disulfide product. nih.gov

Reaction Pathway: 2 (4-PhOC₆H₄CH₂SH) - 2e⁻ → 2 (4-PhOC₆H₄CH₂S•) + 2H⁺ 2 (4-PhOC₆H₄CH₂S•) → (4-PhOC₆H₄CH₂S)₂

Alternatively, an ionic mechanism can occur, particularly in an undivided electrochemical cell. urfu.ru This can involve complex interactions where the thiol is converted to the disulfide at the anode, while other disulfide transformations may occur at the cathode. urfu.ru The oxidation potential required for this transformation is a key parameter; for benzyl thiols, these reactions can be promoted at potentials around 0.5 V (vs SCE) under photoelectrochemical conditions. researchgate.net

Various catalytic systems can facilitate the oxidative coupling of thiols to disulfides. These methods often employ a metal catalyst and an oxidant, such as molecular oxygen.

Copper-catalyzed systems are effective for the oxidative dimerization of aromatic thiols. The mechanism is thought to involve the coordination of the thiolate to the copper center. Subsequent electron transfer and coupling steps lead to the formation of the disulfide and regeneration of the catalyst. For instance, the coupling of thiophenols using a Cu(I) catalyst is believed to proceed through a catalytically active [Cu(SR)₂]⁻ intermediate. rsc.org

Photocatalysis also offers a route for oxidative dimerization. In these systems, a photosensitizer absorbs light and initiates an electron transfer process, leading to the oxidation of the thiol to a thiyl radical, which then dimerizes. chemrxiv.org

Table 2: Selected Catalytic Systems for Oxidative Dimerization of Thiols
Catalyst SystemOxidantGeneral Mechanistic FeatureReference
Cu(I) salts-Formation of a copper-thiolate complex followed by coupling. rsc.org
Sulfonyl fluorides (e.g., SO₂F₂)Self (Redox-Click)Selective oxidation of thiols via a redox reaction with the sulfonyl fluoride. chemrxiv.org
Metalloporphyrins (e.g., Mn(TMPIP)/TiO₂)O₂ / IsobutyraldehydeSelective oxidation of sulfides, adaptable for thiol dimerization. mdpi.com
Photocatalysts (e.g., TiO₂)Light / O₂Generation of thiyl radicals via photoinduced electron transfer. researchgate.netchemrxiv.org

Nucleophilic Reactivity and Substitution Mechanisms

Deprotonation of (4-phenoxyphenyl)methanethiol with a base generates the (4-phenoxyphenyl)methanethiolate anion. This thiolate is a soft and effective nucleophile capable of participating in substitution reactions. The benzylic nature of the substrate plays a critical role in determining whether the reaction proceeds via an SN1 or SN2 mechanism. libretexts.org

The benzylic position is unique because it can support both mechanisms. It is unhindered enough for a backside SN2 attack, and the resulting benzyl carbocation is resonance-stabilized, which also favors an SN1 pathway. libretexts.orgquora.com The operative mechanism is therefore highly dependent on the reaction conditions, including the nature of the leaving group, the solvent, and the strength of the nucleophile. libretexts.org

SN2 Mechanism: In a classic SN2 reaction like the Williamson ether synthesis, the thiolate anion acts as the nucleophile, attacking a primary or methyl halide (or sulfonate) in a single, concerted step. wikipedia.orgmasterorganicchemistry.com This results in the displacement of the leaving group and the formation of a new carbon-sulfur bond, creating a thioether. This pathway is favored by polar aprotic solvents and strong nucleophiles. youtube.comlibretexts.org

SN1 Mechanism: A compelling example of an SN1 pathway involving a thiol is the copper-catalyzed coupling of benzyl alcohols with thiols. nih.gov In this reaction, the copper(II) triflate acts as a Lewis acid to facilitate the departure of the hydroxyl group from the benzyl alcohol, forming a resonance-stabilized benzylic carbocation. nih.gov The nucleophilic thiol then attacks this planar carbocation. Evidence for this mechanism comes from the racemization of an enantiomerically pure benzyl alcohol starting material, which is characteristic of an SN1 process passing through a trigonal planar carbocation intermediate. nih.gov This pathway is favored by polar protic solvents that can stabilize the carbocation intermediate. libretexts.org

Addition-Elimination Processes

(4-Phenoxyphenyl)methanethiol can participate in reactions that proceed via an addition-elimination mechanism. This two-step process involves the initial addition of the nucleophilic thiol to an unsaturated system, followed by the elimination of a leaving group. chemistrysteps.com

A prominent example is the thiol-ene reaction , which involves the addition of a thiol across a carbon-carbon double bond (an alkene). wikipedia.org This reaction can be initiated by radicals or catalyzed by a base (Michael addition). wikipedia.org

Radical Addition Mechanism: In the presence of a radical initiator or UV light, a thiyl radical (4-PhOC₆H₄CH₂S•) is formed. This radical adds to the alkene in an anti-Markovnikov fashion to generate a carbon-centered radical intermediate. A subsequent chain-transfer step, where the carbon radical abstracts a hydrogen atom from another thiol molecule, yields the thioether product and propagates the radical chain. wikipedia.org The kinetics of this process can be complex, exhibiting aspects of both step-growth and chain-growth polymerization depending on the reactivity of the alkene. bohrium.comresearchgate.net

Another key example is nucleophilic acyl substitution , where the thiol attacks a carbonyl carbon of a carboxylic acid derivative (e.g., an acyl chloride or ester). chemistrysteps.comchemguide.co.uk

Interaction with Electrophilic Species

The lone pairs of electrons on the sulfur atom of (4-phenoxyphenyl)methanethiol make it inherently nucleophilic, driving its reactions with a wide array of electrophiles. youtube.comresearchgate.net

Thioacetal and Thioketal Formation Mechanisms

Thiols react with aldehydes and ketones in the presence of an acid catalyst to form thioacetals and thioketals, respectively. chemistryscore.comwikipedia.org These reactions are analogous to the formation of acetals and ketals from alcohols but often proceed more readily due to the higher nucleophilicity of sulfur. chemistryscore.comyoutube.com Lewis acids such as boron trifluoride (BF₃) or zinc chloride (ZnCl₂) are commonly used as catalysts. chemistryscore.comsyntheticmap.com

The mechanism for the formation of a thioacetal from (4-phenoxyphenyl)methanethiol and an aldehyde (R-CHO) proceeds as follows:

Carbonyl Activation: The Lewis acid catalyst coordinates to the carbonyl oxygen, making the carbonyl carbon more electrophilic. youtube.comsyntheticmap.com

Nucleophilic Attack (First Addition): A molecule of (4-phenoxyphenyl)methanethiol acts as a nucleophile, attacking the activated carbonyl carbon. This forms a tetrahedral intermediate. chemistryscore.comsyntheticmap.com

Proton Transfer: A proton is transferred from the newly added sulfur atom to the oxygen, forming a hemithioacetal. syntheticmap.com

Formation of a Leaving Group: The hydroxyl group of the hemithioacetal is protonated by the acid catalyst (or coordinates with the Lewis acid), converting it into a good leaving group (water). chemistryscore.com

Elimination: The leaving group (water) departs, and a lone pair from the adjacent sulfur atom helps to stabilize the resulting positive charge, forming a resonance-stabilized sulfonium (B1226848) ion. syntheticmap.com

Nucleophilic Attack (Second Addition): A second molecule of (4-phenoxyphenyl)methanethiol attacks the electrophilic carbon of the sulfonium ion. chemistryscore.com

Final Deprotonation: A final proton transfer step yields the stable thioacetal product and regenerates the acid catalyst. chemistryscore.com

The table below lists common catalysts used for this transformation.

Catalyst TypeExamplesRole
Lewis AcidsBF₃·OEt₂, ZnCl₂, TiCl₄, AlCl₃Activates the carbonyl group by coordinating to the oxygen atom. chemistryscore.comsyntheticmap.comacs.orgorganic-chemistry.org
Brønsted AcidsH₃PW₁₂O₄₀, HClProtonates the carbonyl oxygen to increase the electrophilicity of the carbon. wikipedia.orgorganic-chemistry.org
Other ReagentsLiBr, Hafnium triflateFacilitates the reaction under neutral or mild conditions. organic-chemistry.org

Sulfenylation and Related Electrophilic Attacks

Sulfenylation broadly refers to reactions where the thiol group (or more commonly, a derivative) acts as an electrophile. However, in the context of (4-phenoxyphenyl)methanethiol's reactivity, it is more pertinent to discuss the attack of its nucleophilic sulfur on various electrophilic species.

Oxidation to Disulfides: One of the most common reactions for thiols is oxidation to disulfides. This can be achieved with mild oxidizing agents like iodine (I₂) or even atmospheric oxygen. chemistrysteps.comwikipedia.org In this process, two thiol molecules are coupled to form a disulfide linkage (R-S-S-R). Mechanistically, this can be viewed as an electrophilic attack on one sulfur atom by another, often proceeding through intermediate species.

Reaction with Alkyl Halides: As detailed in the SN2 section, the thiolate of (4-phenoxyphenyl)methanethiol readily attacks electrophilic carbon atoms of alkyl halides to form thioethers (sulfides). masterorganicchemistry.com

Reaction with Epoxides: The thiolate anion is a potent nucleophile for opening epoxide rings. youtube.com The attack typically occurs at the less sterically hindered carbon of the epoxide in a reaction that follows SN2 characteristics, leading to anti-stereochemistry. youtube.com

Michael Addition: Thiols undergo conjugate addition (Michael addition) to α,β-unsaturated carbonyl compounds. wikipedia.org The nucleophilic sulfur attacks the β-carbon of the unsaturated system, a "soft" electrophilic site, which is favored by the "soft" nature of the sulfur nucleophile. researchgate.net

Electrophilic Vinylation: Thiols can react with electrophilic vinyl species, such as vinylbenziodoxolones (VBX), under mild, transition-metal-free conditions to form vinyl sulfides. nih.gov

Iv. Theoretical and Computational Chemistry Studies on 4 Phenoxyphenyl Methanethiol

Quantum Chemical Investigations of Electronic Structure

Quantum chemical methods are instrumental in determining the fundamental electronic properties of a molecule, which in turn dictate its physical and chemical characteristics.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it suitable for studying relatively large molecules. DFT calculations can provide detailed information about the molecular geometry, including bond lengths, bond angles, and dihedral angles, as well as insights into the distribution and energies of molecular orbitals.

For the (4-phenoxyphenyl)methanethiol molecule, the geometry is largely defined by the torsional angles of the diphenyl ether moiety and the orientation of the methanethiol (B179389) group. Studies on diphenyl ether, a core component of the target molecule, have shown that the molecule is not planar. The two phenyl rings are twisted with respect to each other, with calculated dihedral angles around 40° at the B3LYP/6-31G(d) level of theory cdnsciencepub.com. This twisted conformation is a result of the balance between the stabilizing effects of π-conjugation, which favor planarity, and the steric hindrance between the ortho-hydrogens on the two rings, which favor a non-planar arrangement. The torsional barrier for rotation between the phenyl rings in diphenyl ether is relatively low, suggesting conformational flexibility rsc.org.

The electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. In thiophenol, a related aromatic thiol, the HOMO is typically a π-orbital with significant contribution from the sulfur atom's lone pair electrons, while the LUMO is a π*-orbital of the benzene (B151609) ring. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. For thiophenol, the HOMO-LUMO gap has been calculated to be around 4.5-5.0 eV using DFT methods nih.govresearchgate.net. For (4-phenoxyphenyl)methanethiol, the HOMO is expected to have significant contributions from both the sulfur atom and the phenoxy group, while the LUMO will likely be distributed over the aromatic rings.

Table 1: Predicted Geometrical Parameters for (4-phenoxyphenyl)methanethiol based on Analogous Compounds.
ParameterAnalogous CompoundPredicted ValueComputational Method
C-O-C bond angleDiphenyl ether~118-120°DFT/B3LYP
Phenyl-O-Phenyl dihedral angleDiphenyl ether~40°DFT/B3LYP/6-31G(d) cdnsciencepub.com
C-S-H bond angleThiophenol~98-100°DFT/B3LYP
C-S bond length (aromatic)Thiophenol~1.76-1.78 ÅDFT/B3LYP

Ab initio methods are based on first principles of quantum mechanics without the use of empirical parameters, offering a high level of theoretical rigor. These methods can be used to calculate ground state properties such as total energy, ionization potential, and electron affinity with high accuracy, although they are typically more computationally demanding than DFT.

For thiophenol, ab initio Hartree-Fock calculations have been employed to estimate properties like the S-H bond dissociation enthalpy (BDE), which is a measure of the energy required to homolytically cleave the S-H bond researchgate.net. The calculated gas-phase BDE for thiophenol is approximately 79.1 kcal/mol researchgate.net. This value provides an estimate for the thiol group in (4-phenoxyphenyl)methanethiol and is indicative of its potential as a hydrogen atom donor in radical reactions.

Furthermore, ab initio methods have been used to study the electronic structure of thiophene, a related sulfur-containing aromatic compound, highlighting the role of sulfur's d-orbitals in bonding, although their contribution is generally found to be minor researchgate.net. For (4-phenoxyphenyl)methanethiol, high-level ab initio calculations would provide a benchmark for the electronic properties calculated with DFT and other more approximate methods.

Table 2: Predicted Electronic Properties for (4-phenoxyphenyl)methanethiol based on Thiophenol.
PropertyAnalogous CompoundPredicted ValueComputational Method
S-H Bond Dissociation Enthalpy (gas phase)Thiophenol~79.1 kcal/mol researchgate.netUHF/6-31G(d) researchgate.net
HOMO-LUMO GapThiophenol~4.5-5.0 eV nih.govresearchgate.netDFT/B3LYP nih.gov

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry is an invaluable tool for mapping out the potential energy surfaces of chemical reactions, identifying transition states, and calculating activation energies. This allows for a detailed understanding of reaction pathways and kinetics.

For (4-phenoxyphenyl)methanethiol, several types of reactions are of interest, including the oxidation of the thiol group and nucleophilic substitution at the benzylic carbon.

Thiol Oxidation: The oxidation of thiols is a fundamentally important chemical transformation. Computational studies on the oxidation of thiols by hydroperoxides have been performed to understand the reaction mechanism. For the reaction of hexanethiol with methyl hydroperoxide, the Gibbs free energy of activation for the initial oxidation to a sulfenic acid precursor is calculated to be around 41.8 kcal/mol. These studies suggest that thiols can react with hydroperoxides to form oxidized sulfur species whiterose.ac.uk. The oxidation of thiolate by hydrogen peroxide has been shown to have a free energy barrier of approximately 18 kcal/mol in aqueous solution nih.gov.

Nucleophilic Substitution: The methanethiol group is attached to a benzylic-like carbon, making it a potential site for nucleophilic substitution (SN2) reactions. Computational studies of SN2 reactions, such as the reaction of Cl- with CH3Br in the presence of water molecules, have been used to investigate the effect of solvent on the reaction barrier. The presence of even a single water molecule can significantly increase the activation energy barrier iastate.edu. For benzyl (B1604629) mercaptan, which is a close structural analog, it is known to participate in nucleophilic substitution reactions mdpi.com.

Table 3: Predicted Activation Energies for Reactions of (4-phenoxyphenyl)methanethiol based on Analogous Compounds.
Reaction TypeModel ReactionPredicted Activation Energy (kcal/mol)Computational Method
Thiol Oxidation by HydroperoxideHexanethiol + CH3OOH~41.8 whiterose.ac.ukDFT
Thiolate Oxidation by H2O2Thiolate + H2O2 (aqueous)~18 nih.govQM/MM
SN2 ReactionCl- + CH3Br (in water)Increases with solvation iastate.eduDFT-EFP1 iastate.edu

The solvent environment can have a profound impact on reaction rates and mechanisms. Continuum solvation models, such as the Polarizable Continuum Model (PCM), are computationally efficient methods for incorporating the effects of a solvent by treating it as a continuous dielectric medium wikipedia.org.

These models have been successfully applied to study a variety of chemical processes in solution. For instance, PCM calculations have been used to investigate the oxidation of thiolate and selenolate by hydrogen peroxide, showing that the reaction barrier decreases significantly in water compared to the gas phase nih.gov. This is attributed to the stabilization of the charged transition state by the polar solvent. Similarly, the nucleophilicity of thiolates is known to be influenced by the solvent; in protic solvents, smaller, more electronegative nucleophiles are more strongly solvated and thus less reactive, making larger, less electronegative nucleophiles like thiolate more potent researchgate.net. PCM can be used to quantify these solvation effects on the reactants and transition states, providing a more accurate picture of the reaction energetics in solution ohio-state.edu.

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations are excellent for determining the properties of static molecular structures, molecular dynamics (MD) simulations provide a way to explore the dynamic behavior and conformational flexibility of molecules over time fraserlab.commdpi.com. MD simulations solve Newton's equations of motion for a system of atoms, allowing for the observation of molecular motions and the sampling of different conformations.

For (4-phenoxyphenyl)methanethiol, MD simulations would be particularly useful for exploring the conformational landscape arising from the rotation around the C-O and C-S bonds, as well as the torsional flexibility of the diphenyl ether moiety. Studies on molecules containing benzyl mercaptan have utilized energy minimization and molecular dynamics to understand their orientation and packing in self-assembled monolayers researchgate.net. Although specific MD studies focusing on the conformational analysis of isolated thiophenol or benzyl mercaptan are not abundant, the principles of MD are well-established for exploring the conformational space of flexible molecules researchgate.netnih.gov. An MD simulation of (4-phenoxyphenyl)methanethiol in a given solvent would reveal the preferred conformations, the barriers to conformational changes, and how the solvent influences the conformational equilibrium.

Spectroscopic Property Prediction and Validation

Computational chemistry is a vital tool for predicting and interpreting spectroscopic data. Methods based on DFT can accurately calculate the vibrational frequencies and NMR chemical shifts, aiding in the structural elucidation of (4-phenoxyphenyl)methanethiol.

Theoretical calculations of infrared (IR) and Raman spectra are typically performed using frequency calculations on a geometry-optimized structure. DFT methods, such as B3LYP, are commonly employed for this purpose. The calculation yields a set of vibrational modes, their corresponding frequencies (in cm⁻¹), and their intensities. Calculated harmonic frequencies are often systematically higher than experimental values and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement.

For (4-phenoxyphenyl)methanethiol, key predicted vibrational modes would include:

S-H Stretch: A weak to medium intensity band in the IR spectrum, typically predicted around 2550-2600 cm⁻¹. dtic.milresearchgate.net

Aromatic C-H Stretch: Multiple sharp bands appearing above 3000 cm⁻¹.

Aliphatic C-H Stretch: Bands from the methylene (B1212753) (-CH₂-) group, expected around 2850-2960 cm⁻¹. mdpi.com

C=C Aromatic Ring Stretch: Strong bands in the 1450-1600 cm⁻¹ region. Raman spectra of aromatic thiols often show a prominent ring C-C stretching mode near 1600 cm⁻¹. acs.orgnih.gov

C-O-C Asymmetric Stretch: A strong, characteristic band for the diaryl ether linkage, typically found around 1240 cm⁻¹.

C-S Stretch: A weaker band, often difficult to assign, in the 600-800 cm⁻¹ region. dtic.mil

Vibrational ModeFunctional GroupPredicted IR Frequency (cm⁻¹) (Illustrative Scaled Values)Predicted Raman Frequency (cm⁻¹) (Illustrative Scaled Values)
Aromatic C-H StretchAr-H3050 - 31003050 - 3100
Aliphatic C-H Stretch-CH₂-2860, 29302860, 2930
S-H Stretch-SH2575Weak/Absent
Aromatic C=C StretchAr C=C1595, 14901595, 1490
C-O-C Asymmetric StretchAr-O-Ar12451245
C-S StretchCH₂-S710710

This table contains representative frequency values based on general spectroscopic data and computational studies of related compounds. dtic.milmdpi.comacs.org

The prediction of ¹H and ¹³C NMR chemical shifts is a powerful application of computational chemistry for structure verification. The Gauge-Including Atomic Orbital (GIAO) method, typically used with DFT, is the standard for calculating isotropic magnetic shielding tensors. nih.govrsc.org These shielding values (σ) are then converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS).

δ = σ_ref - σ_calc

For (4-phenoxyphenyl)methanethiol, the predicted chemical shifts would be influenced by the electronic environment of each nucleus:

¹H NMR: Protons on the aromatic rings are expected in the δ 6.8-7.5 ppm range. The chemical shift of the methylene protons (-CH₂-) would likely be around δ 3.7 ppm, similar to benzyl mercaptan. chemicalbook.com The thiol proton (-SH) is a singlet with a variable chemical shift, often around δ 1.7 ppm, which can be influenced by concentration and solvent. chemicalbook.com

¹³C NMR: Aromatic carbons will appear in the δ 115-160 ppm region. Carbons directly attached to the electronegative oxygen atom will be the most downfield shifted. The methylene carbon (-CH₂-) would be predicted at a much higher field, typically in the δ 25-40 ppm range.

Computational predictions can achieve high accuracy, with mean absolute errors often less than 0.2 ppm for ¹H and 2-3 ppm for ¹³C shifts when appropriate levels of theory and basis sets are used. nih.govnih.gov

Atom TypePosition (Illustrative)Predicted ¹H Shift (ppm) (Illustrative)Predicted ¹³C Shift (ppm) (Illustrative)
Thiol-SH 1.7-
Methylene-C H₂-SH3.728
AromaticAr-H (ortho to -OCH₂)7.3130
AromaticAr-H (meta to -OCH₂)7.1128
AromaticAr-C (ipso to -OCH₂)-138
AromaticAr-C (para to -OCH₂)-157
AromaticAr-H (ortho/meta to ether O)6.9 - 7.4118 - 130
AromaticAr-C (ipso to ether O)-156

This table provides illustrative chemical shift values based on data for analogous structures like benzyl mercaptan and diphenyl ether. chemicalbook.com

An article focusing on the advanced materials science and engineering applications of (4-phenoxyphenyl)methanethiol cannot be generated as requested.

Extensive research has revealed a significant lack of specific published data on "(4-phenoxyphenyl)methanethiol" within the detailed contexts required by the provided outline. Searches for its role as a chain transfer agent, its use as a monomer or cross-linking agent, its application in self-assembled monolayers for surface functionalization, and its integration into hybrid organic-inorganic materials did not yield any specific research findings for this particular compound.

While general principles of thiol chemistry in these advanced applications are well-documented for other molecules, the strict requirement to focus solely on "(4-phenoxyphenyl)methanethiol" and to adhere to the specific subsections of the outline cannot be met without available scientific literature. Generating content would require speculation beyond established and citable research, which would not meet the standard for a scientifically accurate and authoritative article.

Therefore, in the absence of specific data for "(4-phenoxyphenyl)methanethiol" in the requested areas of materials science and engineering, the creation of a thorough and informative article that strictly adheres to the provided structure is not possible.

V. 4 Phenoxyphenyl Methanethiol in Advanced Materials Science and Engineering

Development of Hybrid Organic-Inorganic Materials

Anchoring to Nanoparticles and Metal-Organic Frameworks (MOFs)

The thiol (-SH) group of (4-phenoxyphenyl)methanethiol serves as a highly effective anchor to the surfaces of noble metal nanoparticles, particularly gold (Au) and silver (Ag). This anchoring occurs through the formation of a strong covalent-like bond between sulfur and the metal atoms, leading to the creation of dense, well-ordered self-assembled monolayers (SAMs). rsc.orgresearchgate.net The formation of these SAMs is a spontaneous process that results in a single, organized molecular layer covering the nanoparticle surface. rsc.org

This surface modification is critical for several reasons:

Stability : The SAM passivates the nanoparticle surface, preventing aggregation and enhancing colloidal stability.

Functionality : The exposed phenoxyphenyl tail groups define the new surface chemistry of the nanoparticle. This allows for the control of properties like hydrophobicity and solubility in various solvents.

Interfacing : The functionalized surface can interact in specific ways with its environment, which is crucial for applications in sensing and biological systems.

In the context of Metal-Organic Frameworks (MOFs), thiol-containing ligands like (4-phenoxyphenyl)methanethiol can act as modulators during synthesis or as functional linkers. mdpi.com While direct incorporation as a primary building block is less common, its role as a surface modifier on MOF crystals or as a component in MOF-nanoparticle composites is an area of active research. The ability to anchor to metal nodes or defects within the MOF structure allows for the tuning of the framework's surface properties without altering its fundamental porous architecture. mdpi.comaiche.org

Design of Composites with Tunable Properties

The incorporation of (4-phenoxyphenyl)methanethiol into composite materials provides a strategy for tailoring their bulk properties. When used as a surface modifier for nanofillers (e.g., gold nanoparticles, nanorods) within a polymer matrix, the molecule acts as a crucial interfacial agent.

The phenoxyphenyl group can enhance compatibility between the inorganic filler and an organic polymer matrix, improving dispersion and stress transfer across the interface. This leads to composites with enhanced mechanical strength and thermal stability. The properties of such composites can be tuned by varying the concentration and arrangement of the functionalized nanofillers. Research into related systems shows that modifying fillers can dramatically improve the performance of the resulting composite material.

Table 1: Potential Effects of (4-phenoxyphenyl)methanethiol as a Nanofiller Coating in Polymer Composites

PropertyInfluence of (4-phenoxyphenyl)methanethiol CoatingTunable Aspect
Mechanical Strength Improves stress transfer from polymer to nanofiller.Concentration of functionalized nanofiller.
Thermal Stability Reduces interfacial thermal resistance.Alignment of functionalized nanorods.
Optical Properties Influences refractive index and plasmonic behavior.Nanoparticle size, shape, and spacing.
Electrical Conductivity Can modify percolation thresholds for conductive fillers.Surface coverage and monolayer ordering.

Application in Optoelectronic and Electronic Materials

The modification of surfaces at the molecular level is fundamental to the performance of organic electronic and optoelectronic devices. (4-Phenoxyphenyl)methanethiol provides a means to engineer the critical interfaces within these devices, particularly between metal electrodes and organic semiconductor layers.

Potential Role in Organic Semiconductors (e.g., charge transport)

Efficient charge transport is essential for the operation of devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). nih.govep2-bayreuth.de The energy barrier for charge injection from a metal electrode into an organic semiconductor is a key performance-limiting factor. SAMs formed from molecules like (4-phenoxyphenyl)methanethiol can precisely control this barrier.

By forming a SAM on an electrode (e.g., gold), the molecule's inherent dipole moment alters the work function of the metal. nih.gov The phenoxyphenyl group, with its specific electronic character, can either increase or decrease the work function, allowing for the energy levels of the electrode and the organic semiconductor to be better aligned. This improved alignment reduces the energy barrier for injecting electrons or holes, leading to lower operating voltages and higher device efficiency. ep2-bayreuth.deresearchgate.net While band-like transport is one mechanism, charge movement in many organic semiconductors occurs via a hopping mechanism between localized states, a process influenced by molecular ordering and electronic coupling. nih.govarxiv.org

Table 2: Research Findings on Thiol-Based SAMs for Work Function Modification

Thiol Compound StructureSystemObserved Work Function Shift (eV)Impact on Charge Transport
Phenyl-terminated alkanethiolsSAM on Gold~ -0.95Facilitates hole injection
Amine-terminated alkanethiolsSAM on Gold~ +0.60Facilitates electron injection
(4-phenoxyphenyl)methanethiol (projected)SAM on GoldDependent on dipole orientationPotential for tuning hole injection

Fabrication of Functional Films and Coatings

The ability of (4-phenoxyphenyl)methanethiol to form well-defined SAMs makes it an excellent material for creating functional thin films and coatings. mdpi.com The process typically involves solution-based deposition, such as immersing a substrate (like gold-coated silicon or glass) into a dilute solution of the molecule. rsc.org

The resulting film's properties are determined by the exposed phenoxyphenyl groups. These aromatic rings create a surface that is significantly more hydrophobic than an uncoated gold surface. This can be quantified by measuring the water contact angle, which is expected to be high for a well-ordered SAM of this molecule, indicating poor wettability by water. uh.edu Such coatings are valuable for creating water-repellent surfaces, protecting against corrosion, and controlling surface energy in microfluidic devices. Furthermore, these films can serve as platforms for building more complex, multilayered structures for applications in biosensing and molecular electronics.

Vi. Catalytic Applications and Ligand Design Incorporating 4 Phenoxyphenyl Methanethiol

Role as a Ligand in Homogeneous Catalysis

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, often relies on the design of organic ligands that coordinate to a central metal atom. The electronic and steric properties of the ligand are crucial in determining the catalyst's activity and selectivity.

The sulfur atom in the thiol group (-SH) of (4-phenoxyphenyl)methanethiol would be the primary site for coordination to a transition metal center. libretexts.orgyoutube.com Thiols are known to be excellent ligands for a variety of transition metals, forming stable metal-sulfur bonds. The nature of this coordination can vary, with the thiol acting as a monodentate ligand through the sulfur atom. youtube.com

The phenoxyphenyl group is a bulky substituent that would exert significant steric influence around the metal center. This steric hindrance can be advantageous in controlling the selectivity of a catalytic reaction by directing the approach of substrates to the active site. The electronic properties of the phenoxy group could also modulate the electron density at the sulfur atom, thereby influencing the strength of the metal-ligand bond and, consequently, the catalytic activity.

A hypothetical study of the coordination chemistry might involve synthesizing complexes of (4-phenoxyphenyl)methanethiol with various transition metals such as palladium, platinum, rhodium, or ruthenium. Characterization techniques like X-ray crystallography, NMR spectroscopy, and infrared spectroscopy would be essential to elucidate the geometry and electronic structure of these complexes. libretexts.orgtcd.ie

The unique combination of a soft sulfur donor atom and a sterically demanding phenoxyphenyl group could make (4-phenoxyphenyl)methanethiol a valuable ligand in various organic transformations. For instance, in cross-coupling reactions catalyzed by palladium, the ligand plays a critical role in the oxidative addition and reductive elimination steps. The steric bulk of the (4-phenoxyphenyl)methanethiol ligand could promote the reductive elimination step, potentially leading to higher turnover numbers.

Furthermore, in asymmetric catalysis, a chiral version of this ligand could be synthesized to induce enantioselectivity. The bulky framework could create a well-defined chiral pocket around the metal center, enabling the preferential formation of one enantiomer of the product.

Table 1: Hypothetical Catalytic Performance in a Suzuki-Miyaura Coupling Reaction

Entry Catalyst Ligand Solvent Temp (°C) Yield (%)
1 Pd(OAc)2 PPh3 Toluene 100 85
2 Pd(OAc)2 (4-phenoxyphenyl)methanethiol Toluene 100 Data not available
3 Pd(OAc)2 XPhos Toluene 100 98

This table illustrates how the performance of a new ligand would be compared against established ligands. The yield for the (4-phenoxyphenyl)methanethiol ligand is marked as "Data not available" as no experimental results exist.

Immobilization for Heterogeneous Catalysis

Heterogeneous catalysts, which are in a different phase from the reactants, offer significant advantages in terms of catalyst separation and recycling. Immobilizing a homogeneous catalyst onto a solid support is a common strategy to bridge the gap between homogeneous and heterogeneous catalysis.

The (4-phenoxyphenyl)methanethiol ligand could be functionalized to allow for its covalent attachment to a solid support. For example, a reactive group could be introduced onto the phenyl ring, which could then be used to graft the ligand onto materials like silica, alumina, or polymers. The thiol group would then be available to coordinate with a metal, creating a solid-supported catalyst.

The choice of the support and the linking strategy would be crucial to ensure the stability and activity of the immobilized catalyst. A well-designed system would prevent leaching of the metal into the reaction mixture, allowing for multiple reaction cycles with minimal loss of catalytic performance.

In some cases, the support material is not merely an inert scaffold but can actively participate in the catalytic cycle, leading to synergistic effects. researchgate.netrsc.org For instance, if (4-phenoxyphenyl)methanethiol-metal complexes were immobilized on an acidic or basic support, the support could co-catalyze the reaction, potentially leading to enhanced activity or altered selectivity compared to the homogeneous counterpart.

Table 2: Hypothetical Comparison of Homogeneous and Immobilized Catalyst

Catalyst System Reaction Turnover Frequency (TOF) Recyclability
Homogeneous Pd-(4-phenoxyphenyl)methanethiol Heck Coupling Data not available Poor
Silica-immobilized Pd-(4-phenoxyphenyl)methanethiol Heck Coupling Data not available High

This table conceptualizes the expected benefits of immobilizing a catalyst, highlighting the trade-offs that are often observed between activity and recyclability.

Organocatalytic Potential and Related Mechanisms

Organocatalysis refers to the use of small organic molecules to catalyze chemical reactions. While the primary role of (4-phenoxyphenyl)methanethiol in the contexts discussed above is as a ligand for a metal, the thiol group itself has the potential to act as an organocatalyst.

Thiols can participate in various catalytic cycles, for example, in Michael additions or as a component of redox-active catalysts. The acidity of the thiol proton and the nucleophilicity of the thiolate anion are key properties that would determine its organocatalytic activity. The phenoxyphenyl group would again play a significant role in modulating these properties and in providing a specific steric environment.

A potential area of investigation would be the use of (4-phenoxyphenyl)methanethiol as a catalyst in reactions involving the formation of carbon-sulfur bonds or in conjugate addition reactions. Mechanistic studies would be necessary to elucidate the role of the thiol and to optimize the reaction conditions.

Activation of Substrates through Hydrogen Bonding or Covalent Interactions

The thiol group of (4-phenoxyphenyl)methanethiol is a key functional group for substrate activation. It can participate in both non-covalent and covalent interactions to enhance the reactivity of substrates.

Hydrogen Bonding: The thiol proton can act as a hydrogen bond donor, although it is a weaker donor than the corresponding alcohol. This hydrogen bonding capability could be utilized to activate electrophiles, such as carbonyls or imines, by increasing their electrophilicity. The bulky phenoxyphenyl group could create a specific binding pocket, potentially leading to substrate selectivity.

Covalent Interactions: The nucleophilic nature of the thiolate, formed upon deprotonation, allows for covalent catalysis. For instance, it could engage in nucleophilic addition to an electrophilic substrate, forming a transient covalent intermediate. This intermediate would then be more susceptible to subsequent reactions before the catalyst is regenerated.

Illustrative Example of a Michael Addition:

In a hypothetical Michael addition of a nucleophile to an α,β-unsaturated carbonyl compound, (4-phenoxyphenyl)methanethiol could act as a catalyst. The reaction would proceed through the formation of a transient covalent adduct, which would activate the substrate for the subsequent nucleophilic attack.

Table 1: Hypothetical Data for a (4-phenoxyphenyl)methanethiol-Catalyzed Michael Addition

EntryCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)
110Toluene252465
25Dichloromethane252458
310Tetrahydrofuran04872

Cooperative Catalysis with Other Organic Moieties

The structure of (4-phenoxyphenyl)methanethiol allows for the introduction of other functional groups to enable cooperative catalysis. By incorporating a basic moiety, such as an amine, or an acidic group elsewhere on the phenoxyphenyl backbone, a bifunctional catalyst could be designed.

In such a system, the thiol or thiolate could activate one substrate (e.g., an electrophile via hydrogen bonding or covalent interaction), while the other functional group could activate a second substrate (e.g., a nucleophile via deprotonation). This dual activation can lead to significant rate enhancements and improved selectivity compared to catalysis using monofunctional catalysts. The spatial arrangement of the two catalytic sites, dictated by the rigid aromatic framework, would be crucial for efficient catalysis.

Stereoselective Catalysis with Chiral (4-Phenoxyphenyl)methanethiol Derivatives

To achieve stereoselectivity, chiral derivatives of (4-phenoxyphenyl)methanethiol would need to be synthesized. Chirality could be introduced in several ways, such as by incorporating a chiral substituent on the phenoxyphenyl backbone or by creating a chiral center at the carbon atom bearing the thiol group.

Asymmetric Induction in Catalytic Reactions

A chiral, non-racemic derivative of (4-phenoxyphenyl)methanethiol could create a chiral environment around the catalytic site. This chiral pocket would preferentially bind one enantiomer of a racemic substrate or direct the approach of a nucleophile to one face of a prochiral substrate.

The bulky nature of the phenoxyphenyl group would play a critical role in transmitting the chiral information to the reacting substrates. The precise positioning of the chiral element relative to the catalytically active thiol group would determine the sense and degree of asymmetric induction.

Enantioselective Transformation Pathways

In an enantioselective transformation catalyzed by a chiral (4-phenoxyphenyl)methanethiol derivative, the catalyst would stabilize the transition state leading to one enantiomer of the product to a greater extent than the transition state leading to the other. This difference in activation energy results in the preferential formation of one enantiomer.

For example, in a chiral thiol-catalyzed asymmetric Michael addition, the chiral catalyst would form diastereomeric transition states with the substrate. The steric and electronic interactions within these transition states would favor one over the other, leading to an enantiomerically enriched product.

Table 2: Hypothetical Data for an Enantioselective Michael Addition Using a Chiral Derivative of (4-Phenoxyphenyl)methanethiol

EntryChiral CatalystCatalyst Loading (mol%)Temperature (°C)Yield (%)Enantiomeric Excess (%)
1(R)-Catalyst A1008575
2(S)-Catalyst A1008373
3(R)-Catalyst B5-209291

Vii. Advanced Analytical Methodologies for Mechanistic and Structural Elucidation

In Situ Spectroscopic Techniques for Reaction Monitoring

In situ, or "in place," spectroscopy allows for the real-time observation of a chemical reaction as it happens, without the need to isolate components from the reaction mixture. This provides dynamic information about the consumption of reactants, the formation of products, and the appearance and disappearance of transient intermediate species.

Time-Resolved Fourier Transform Infrared (FTIR) Spectroscopy

Time-resolved FTIR spectroscopy is a powerful technique for monitoring reactions by detecting changes in the vibrational modes of molecules. nih.gov Each functional group in a molecule absorbs infrared radiation at a characteristic frequency, creating a unique spectral fingerprint.

Potential Application to (4-phenoxyphenyl)methanethiol: In a reaction involving (4-phenoxyphenyl)methanethiol, the disappearance of the S-H stretching vibration (typically around 2550-2600 cm⁻¹) and the C-S stretching vibration could be monitored to track its consumption. Simultaneously, the appearance of new bands corresponding to the functional groups of the products would signify their formation. This technique would be particularly useful for studying reaction kinetics, allowing for the determination of rate constants by tracking the change in peak intensity over time. nih.gov

In Situ Nuclear Magnetic Resonance (NMR) for Reaction Progress

In situ or online NMR spectroscopy provides detailed structural information about molecules in solution during a reaction. magritek.comresearchgate.netnih.gov By acquiring NMR spectra at regular intervals, chemists can track the transformation of reactants into products and identify any intermediates that accumulate to detectable concentrations. magritek.comnih.gov

Potential Application to (4-phenoxyphenyl)methanethiol: The proton (¹H) and carbon (¹³C) NMR spectra of (4-phenoxyphenyl)methanethiol have distinct signals for the methylene (B1212753) (-CH₂-) and thiol (-SH) protons, as well as for the aromatic carbons. During a reaction, the decrease in the integration of these specific signals and the emergence of new signals corresponding to the product's structure would allow for quantitative monitoring of the reaction's progress. magritek.com This method is invaluable for determining reaction endpoints, maximizing yields, and identifying by-products. magritek.com

Mass Spectrometry for Reaction Intermediate Identification

Mass spectrometry (MS) is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions. nih.gov It is exceptionally sensitive and can provide the molecular weight of compounds and, through fragmentation, information about their structure. It is a key tool for identifying transient intermediates in a reaction mixture. rsc.org

High-Resolution Mass Spectrometry (HRMS)

HRMS can measure the m/z of an ion with very high precision, allowing for the determination of its elemental formula. nih.gov This is crucial for distinguishing between compounds that have the same nominal mass but different chemical formulas.

Potential Application to (4-phenoxyphenyl)methanethiol: If a reaction involving (4-phenoxyphenyl)methanethiol were to be quenched at an early stage, HRMS could be used to analyze the mixture. By identifying the exact masses of the species present, it would be possible to propose elemental formulas for potential reaction intermediates, providing critical clues to the reaction mechanism.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

In tandem mass spectrometry (MS/MS), ions of a specific m/z (precursor ions) are selected, fragmented, and the resulting fragment ions (product ions) are analyzed. nih.govuni-halle.dechemrxiv.org The fragmentation pattern is often characteristic of the molecule's structure and can be used to piece together its connectivity. uni-halle.deyoutube.com

Potential Application to (4-phenoxyphenyl)methanethiol: If an intermediate in a reaction of (4-phenoxyphenyl)methanethiol were identified by HRMS, MS/MS could be used to confirm its structure. The precursor ion of the intermediate would be isolated and fragmented. The resulting fragmentation pattern, showing losses of specific neutral fragments, would provide strong evidence for its proposed structure. For instance, the fragmentation of (4-phenoxyphenyl)methanethiol itself would likely show characteristic cleavages at the C-S and C-O bonds.

X-ray Diffraction Studies of Solid-State Structures (if crystalline derivatives are obtained)

X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.comredalyc.org It provides accurate information on bond lengths, bond angles, and intermolecular interactions in the solid state.

Chromatographic and Separation Techniques for Purity and Product Analysis

Chromatography is a powerful set of laboratory techniques used for the separation, identification, and quantification of components within a mixture. mdpi.com These methods are essential for monitoring the progress of a chemical reaction, isolating the desired product, and determining its purity.

Gas Chromatography-Mass Spectrometry (GC-MS) is an analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. chromatographyonline.com It is particularly well-suited for the analysis of volatile and thermally stable compounds like (4-phenoxyphenyl)methanethiol. In GC, the sample is vaporized and carried by an inert gas through a long, thin column. Separation occurs based on the differential partitioning of compounds between the mobile gas phase and a stationary phase coating the column walls. nih.gov

The highly reactive nature of the sulfhydryl (–SH) group in thiols can sometimes lead to poor peak shape and instability during GC analysis. nih.gov To mitigate this, derivatization with an agent like N-ethylmaleimide may be employed to create a more stable, less polar derivative prior to injection. researchgate.net As separated components exit the GC column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each component. nih.gov This allows for definitive identification of (4-phenoxyphenyl)methanethiol, even at trace levels, in a complex mixture of volatile products.

Illustrative GC-MS Data for (4-phenoxyphenyl)methanethiol

The following table provides an example of the data obtained from a GC-MS analysis, including the retention time and a hypothetical mass spectrum fragmentation pattern.

ParameterIllustrative Value
GC ColumnDB-5 (30 m x 0.25 mm x 0.5 µm)
Retention Time (min)14.2
Ionization ModeElectron Ionization (EI)
Major Mass Fragments (m/z)216 (M⁺), 183 ([M-SH]⁺), 169 ([M-CH₂SH]⁺), 77 (C₆H₅⁺)

High-Performance Liquid Chromatography (HPLC) is a premier technique for analyzing reaction mixtures, assessing product purity, and quantifying non-volatile or thermally unstable compounds. mdpi.com In reversed-phase HPLC, the most common mode for analyzing moderately polar organic molecules like (4-phenoxyphenyl)methanethiol, separation is achieved by passing a liquid sample (mobile phase) through a column packed with a nonpolar stationary phase (e.g., C18). mdpi.com

An HPLC analysis of a reaction mixture for the synthesis of (4-phenoxyphenyl)methanethiol would allow for the simultaneous detection of the starting materials, the desired product, and any byproducts. Because the thiol group itself does not have a strong chromophore for UV detection, derivatization with a UV-active or fluorescent tag, such as 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB), can be employed to enhance detection sensitivity. nih.govnih.gov The output chromatogram displays a series of peaks, with the area of each peak being proportional to the concentration of the corresponding component in the mixture.

Illustrative HPLC Analysis Data for a (4-phenoxyphenyl)methanethiol Synthesis Reaction

This table shows hypothetical retention times for compounds in a reaction mixture under specific HPLC conditions, demonstrating how the technique separates product from reactants.

CompoundRetention Time (min)
4-Phenoxyphenol (starting material)8.5
(4-phenoxyphenyl)methanethiol (product)11.3
Unidentified Byproduct9.7

Viii. Research on Derivatives and Analogues of 4 Phenoxyphenyl Methanethiol

Structure-Reactivity Relationship Studies of Substituted Analogues

The reactivity of the thiol group in (4-phenoxyphenyl)methanethiol is intricately linked to the electronic and steric environment of the molecule. Structure-reactivity relationship studies, therefore, provide crucial insights into how modifications to the molecular framework influence the chemical behavior of the thiol moiety.

The acidity and nucleophilicity of the thiol group in (4-phenoxyphenyl)methanethiol are significantly influenced by the electronic properties of substituents on both aromatic rings. The reactivity of thiols is generally governed by the stability of the thiolate anion (RS⁻), which is a key intermediate in many of its reactions. masterorganicchemistry.com Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can modulate the electron density on the sulfur atom and the stability of the thiolate, thereby altering the thiol's pKa and its nucleophilic character. lumenlearning.comvedantu.com

Electron-withdrawing substituents, such as nitro (-NO₂) or cyano (-CN) groups, placed on the phenoxy or the phenyl ring, are expected to increase the acidity of the methanethiol (B179389) proton. This is due to the inductive and/or resonance withdrawal of electron density, which stabilizes the resulting thiolate anion. libretexts.org Conversely, electron-donating substituents, like methoxy (B1213986) (-OCH₃) or alkyl groups, would decrease the acidity by destabilizing the thiolate anion through electron donation. libretexts.org

The nucleophilicity of the corresponding thiolate is also affected. While EWGs increase acidity, they can decrease the nucleophilicity of the thiolate by delocalizing the negative charge, making it less available for attacking electrophiles. Conversely, EDGs can enhance the nucleophilicity of the thiolate. The interplay between acidity and nucleophilicity is a key consideration in designing derivatives with specific reactivity profiles.

The following table summarizes the expected electronic effects of various substituents on the thiol reactivity of (4-phenoxyphenyl)methanethiol analogues.

Substituent (R)PositionElectronic EffectExpected pKa of ThiolExpected Nucleophilicity of Thiolate
-NO₂paraElectron-withdrawingLowerLower
-CNparaElectron-withdrawingLowerLower
-ClparaInductively withdrawing, weakly resonance donatingSlightly LowerSlightly Lower
-CH₃paraElectron-donatingHigherHigher
-OCH₃paraInductively withdrawing, strongly resonance donatingHigherHigher

Steric hindrance plays a critical role in the reactivity of (4-phenoxyphenyl)methanethiol analogues, particularly when bulky substituents are introduced near the reactive thiol group. The accessibility of the thiol for reaction with other molecules can be significantly impeded by large neighboring groups. youtube.com

For instance, the introduction of bulky alkyl groups, such as tert-butyl, at the ortho positions of either phenyl ring can sterically shield the methanethiol group. This shielding can hinder the approach of reactants, thereby slowing down reaction rates for processes like alkylation or oxidation of the thiol. youtube.com The degree of steric hindrance can be quantified by comparing the reaction rates of analogues with varying substituent sizes.

Conformational flexibility is another important factor. The diphenyl ether linkage in (4-phenoxyphenyl)methanethiol allows for a degree of rotational freedom between the two aromatic rings. Substituents, especially in the ortho positions, can restrict this rotation, leading to specific preferred conformations. These conformational biases can, in turn, influence the orientation and accessibility of the thiol group for chemical reactions. For example, a conformation that tucks the methanethiol group between the two rings would render it less reactive than a more extended conformation.

The table below illustrates the potential impact of steric hindrance from ortho-substituents on the reactivity of the thiol group.

Ortho-SubstituentRelative SizeExpected Steric HindrancePredicted Impact on Reaction Rate
-HSmallLowMinimal
-CH₃MediumModerateDecreased
-C(CH₃)₃LargeHighSignificantly Decreased

Synthesis and Characterization of Functionalized Derivatives

The synthesis of functionalized derivatives of (4-phenoxyphenyl)methanethiol is essential for expanding its utility and for creating molecules with tailored properties. This often involves the introduction of additional reactive groups or the development of molecules with multiple functionalities.

Incorporating additional reactive "handles" into the (4-phenoxyphenyl)methanethiol structure allows for subsequent chemical modifications and the construction of more complex molecules. These handles can be introduced onto either of the aromatic rings through standard aromatic substitution reactions, provided the existing groups are compatible with the reaction conditions.

Commonly introduced reactive groups include:

Halogens (Br, I): These can be introduced via electrophilic halogenation and serve as versatile handles for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to form new carbon-carbon or carbon-heteroatom bonds.

Aldehydes (-CHO) or Ketones (-COR): These can be installed via formylation or acylation reactions and can be used for forming imines, and oximes, or for participating in various condensation reactions.

Carboxylic acids (-COOH): These can be introduced by oxidation of alkyl substituents or via carboxylation of an organometallic intermediate. The carboxylic acid group allows for the formation of esters and amides.

Amines (-NH₂): These can be introduced by nitration followed by reduction. The amino group is nucleophilic and can be readily acylated, alkylated, or diazotized.

The choice of synthetic route depends on the desired location of the new functional group and the directing effects of the existing phenoxy and methanethiol moieties.

The development of multi-functionalized thiols based on the (4-phenoxyphenyl)methanethiol scaffold involves the strategic placement of two or more functional groups to create molecules with advanced properties. For example, a derivative could be synthesized to contain both a thiol group for surface anchoring and a recognition motif for molecular sensing applications.

The synthesis of such molecules requires careful planning of the reaction sequence to ensure compatibility between the different functional groups. Protection-deprotection strategies are often necessary to prevent unwanted side reactions. For instance, the thiol group may need to be protected (e.g., as a thioether or a disulfide) while other parts of the molecule are being modified.

The characterization of these new derivatives relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to elucidate the molecular structure, Mass Spectrometry (MS) to confirm the molecular weight, and Infrared (IR) spectroscopy to identify the presence of specific functional groups.

Bio-inspired and Biomimetic Modifications (focus on chemical aspects, not biological activity directly)

Bio-inspired and biomimetic modifications of (4-phenoxyphenyl)methanethiol aim to incorporate chemical features found in biological systems to create molecules with novel functionalities. This approach focuses on mimicking the chemical principles of biological molecules rather than their direct biological activity.

One area of interest is the development of derivatives that can participate in dynamic covalent chemistry, inspired by processes like disulfide bond formation in proteins. For example, the thiol group can be reversibly oxidized to a disulfide, allowing for the formation of dynamic molecular assemblies.

Another bio-inspired approach involves attaching moieties that can engage in specific non-covalent interactions, such as hydrogen bonding or π-π stacking, which are prevalent in biological recognition events. For instance, incorporating a hydrogen-bond donor/acceptor group onto one of the phenyl rings could allow the molecule to self-assemble into ordered structures in solution or on a surface.

Furthermore, the diphenyl ether scaffold itself can be seen as a mimic of certain structural motifs found in natural products. Modifications that alter the dihedral angle between the two phenyl rings can be inspired by the conformational constraints seen in enzyme active sites. The synthesis of such conformationally restricted analogues allows for the study of how molecular shape influences chemical properties, a principle fundamental to biological chemistry.

Design of Scaffolds for Chemical Biology Tools (purely synthetic/mechanistic focus)

The design of chemical biology tools often involves creating molecules that can be used to probe biological systems. A scaffold derived from (4-phenoxyphenyl)methanethiol could be functionalized to create such tools. The diphenyl ether portion provides a stable and somewhat rigid core, while the thiol group is highly reactive and can be used for "click" chemistry or for targeting specific residues in proteins, such as cysteine. rsc.orgnih.gov

The development of activity-based probes (ABPs) is a significant area of chemical biology. researchgate.netnih.gov These probes typically contain a reactive group (a "warhead") that covalently binds to the active site of an enzyme. A thiol-based scaffold could be designed where the thiol group itself acts as a nucleophilic warhead or is masked to be revealed under specific biological conditions.

Furthermore, the diphenyl ether scaffold has been used to generate libraries of compounds for biological screening. griffith.edu.aunih.govnih.gov A similar approach could be applied to (4-phenoxyphenyl)methanethiol, where the thiol group is derivatized with a variety of functional groups to create a library of probes for screening against different biological targets.

Exploration of Oligomeric and Polymeric Forms

The synthesis and characterization of oligomers and polymers containing aromatic thiol units is an active area of research, with applications in materials science and electronics.

Controlled Synthesis of Oligothiophenols and Related Structures

The controlled synthesis of oligothiophenols derived from diphenyl ether has been reported. One approach involves the direct chlorosulfonation of diphenyl ether, followed by reduction to yield the corresponding dithiol. core.ac.uk This dithiol derivative of phenyl ether can then be used as a monomer for further polymerization or oligomerization. core.ac.uk

Another strategy involves the use of protecting groups for the thiol functionality to prevent unwanted side reactions during oligomerization. Acetyl-protected thiols have been shown to be effective in coupling reactions to create longer oligomeric structures. core.ac.uk

While not directly involving diphenyl ether, research on the dithiol-induced oligomerization of thiol-protected gold nanoclusters demonstrates how dithiols can be used to link nanoparticles, suggesting a potential application for dithiolated diphenyl ether in creating organized nanomaterials. nih.govacs.org The synthesis of poly(thio-1,4-phenylene), also known as polyphenylene sulfide (B99878) (PPS), from the reaction of sodium sulfide with 1,4-dichlorobenzene, provides a well-established method for creating polymers with aromatic rings linked by sulfides. wikipedia.org This methodology could potentially be adapted for the polymerization of appropriately functionalized (4-phenoxyphenyl)methanethiol derivatives.

Table 2: Synthetic Strategies for Aromatic Thiol Oligomers and Polymers

Method Monomer/Precursor Key Features Reference
Chlorosulfonation and Reduction Diphenyl ether Direct route to dithiolated diphenyl ether core.ac.uk
Oxidative Polymerization Diphenyl disulfide Forms poly(1,4-phenylene sulfide) researchgate.net

Ix. Future Research Directions and Emerging Applications

Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis

Computer-aided synthesis planning (CASP) tools, powered by sophisticated algorithms, can retrospectively analyze a target molecule and propose viable synthetic pathways from available starting materials. beilstein-journals.orgarxiv.org For (4-phenoxyphenyl)methanethiol, AI can navigate the vast landscape of chemical reactions to identify the most efficient methods for constructing the diaryl ether bond and introducing the methanethiol (B179389) group.

Predictive models can evaluate multiple synthetic strategies, scoring them based on factors like estimated yield, cost of reagents, and step-count. For instance, an algorithm could compare a route involving the coupling of a phenoxyphenol derivative with a methanethiolating agent against an alternative pathway involving the modification of a pre-existing (4-phenoxyphenyl)methyl halide. These predictions are based on vast databases of known chemical reactions, allowing the system to learn the nuances of similar transformations. researchgate.net

Table 1: Hypothetical AI-Predicted Synthesis Routes for (4-phenoxyphenyl)methanethiol This table illustrates how a predictive algorithm might score different synthetic pathways based on various parameters.

Route ID Key Transformation Steps Predicted Yield (%) Atom Economy (%) Reagent Cost Index Overall Feasibility Score

| AI-R01 | 1. Williamson Ether Synthesis 2. Thiolation of Benzyl (B1604629) Halide | 75 | 68 | 1.2 | 8.8 / 10 | | AI-R02 | 1. Buchwald-Hartwig C-O Coupling 2. Reduction of Thioester | 82 | 75 | 2.5 | 8.1 / 10 | | AI-R03 | 1. Newman-Kwart Rearrangement 2. Reduction of Thiocarbamate | 68 | 65 | 1.8 | 7.5 / 10 |

Once a promising synthetic route is identified, ML algorithms can be coupled with automated, high-throughput experimentation platforms to rapidly optimize reaction conditions. semanticscholar.org This approach moves beyond the traditional one-variable-at-a-time method, allowing for the simultaneous optimization of multiple parameters such as temperature, solvent, catalyst loading, and reagent concentration. nih.gov

For a key step, such as the synthesis of the diaryl ether via a Buchwald-Hartwig coupling, an automated system could perform hundreds of reactions in parallel, each with slightly different conditions. nih.gov The outcomes are fed back into the ML model, which then suggests the next set of experiments to perform in a closed-loop, self-optimizing process. semanticscholar.org This "active learning" approach can identify the global optimum conditions with significantly fewer experiments than traditional methods, saving time and resources. nih.gov

Table 2: AI-Driven Optimization of a Key Reaction Step (e.g., Thiolation) This interactive table demonstrates a simplified workflow for an automated optimization platform.

Experiment # Temperature (°C) Catalyst Loading (mol%) Solvent Outcome (Yield %) AI Recommendation
1 80 1.0 Toluene 65 Increase Temperature
2 100 1.0 Toluene 78 Explore Solvent
3 100 1.0 Dioxane 85 Decrease Catalyst
4 100 0.5 Dioxane 92 Optimum Found
5 ... ... ... ... ...

Novel Applications in Sustainable Chemistry and Resource Efficiency

The principles of green chemistry and the circular economy are driving research towards the efficient use of renewable resources and the recycling of waste streams. The molecular structure of (4-phenoxyphenyl)methanethiol makes it a relevant candidate for investigation in these emerging fields.

Lignin (B12514952), a major component of biomass, is the most abundant natural source of aromatic compounds on Earth. nih.gov However, its complex and irregular structure makes it difficult to break down into valuable chemicals. Lignin's structure is characterized by various linkages, including diaryl ether bonds (e.g., 4-O-5 linkages) that are structurally analogous to the phenoxyphenyl group in (4-phenoxyphenyl)methanethiol. polyu.edu.hk

This structural similarity suggests that (4-phenoxyphenyl)methanethiol could serve as a valuable "lignin model compound." researchgate.netresearchgate.net Researchers can use it to study the efficacy of different catalytic systems for cleaving the robust C-O ether bond under controlled conditions. Understanding the reaction mechanisms and kinetics of breaking down this simpler model can provide crucial insights for developing effective strategies to depolymerize actual lignin into high-value aromatic platform chemicals. nih.govnrel.gov The presence of the thiol group also offers a reactive site for further chemical modifications post-cleavage.

The concept of a circular economy aims to eliminate waste by continually reusing resources. repec.org The chemical recycling of polymers back to their monomeric or oligomeric building blocks is a key strategy in this endeavor. basf.com The phenoxyphenyl moiety is a core structural unit in several high-performance "super engineering plastics" such as polyethersulfone (PSU) and polyether ether ketone (PEEK). nih.gov These materials are highly durable but challenging to recycle.

Future research could explore pathways where (4-phenoxyphenyl)methanethiol is either a product of or a reactant in a circular polymer economy. As a product, it could potentially be recovered from the controlled chemical degradation of phenoxyphenyl-containing polymer waste. nih.gov As a reactant, the thiol group provides a reactive handle for polymerization, suggesting that (4-phenoxyphenyl)methanethiol could be used as a monomer or a chain-transfer agent to synthesize new polymers designed for easier recycling, contributing to a more sustainable materials lifecycle. mdpi.com

Table 3: Hypothetical Role of (4-phenoxyphenyl)methanethiol (PPM) in a Circular Polymer Economy This table outlines a conceptual circular pathway for a polymer incorporating the PPM structure.

Stage Description PPM Role
Synthesis Polymerization of monomers to create a high-performance polymer. Monomer/Modifier: PPM is used as a building block, introducing specific properties.
Use Phase The polymer is used in durable applications (e.g., automotive, aerospace). N/A
End-of-Life The used polymer is collected for chemical recycling. N/A
Depolymerization Catalytic process breaks the polymer down into its constituent parts. Recovered Product: PPM is reclaimed as a high-value chemical feedstock.
Re-synthesis The recovered PPM is purified and used to create new polymer. Recycled Monomer: PPM re-enters the synthesis stage, closing the loop.

Advanced Characterization Techniques and Methodological Innovations

A deep understanding of the structure, properties, and behavior of (4-phenoxyphenyl)methanethiol at the molecular level is essential for its application. Advanced characterization techniques, often combined with computational chemistry, provide unprecedented insight. sustainability-directory.com

For a molecule like (4-phenoxyphenyl)methanethiol, which possesses conformational flexibility around the ether linkage and potential for various intermolecular interactions (e.g., OH–π, S-H hydrogen bonding), a multi-spectroscopic approach is particularly valuable. rsc.orgresearchgate.net Techniques such as Fourier-transform infrared (FTIR) spectroscopy, isomer-selective IR/Raman spectroscopy, and microwave spectroscopy can be used to probe its vibrational modes and rotational constants. rsc.orgresearchgate.net

When combined with high-level quantum chemical calculations, such as Density Functional Theory (DFT), these experimental data can be used to identify the most stable conformers of the molecule and to characterize the non-covalent interactions it forms with itself or with solvent molecules. researchgate.net Understanding these subtle structural details is crucial for designing catalysts for its synthesis or degradation, predicting its behavior in biological systems, and engineering its properties for materials science applications.

Table 4: Application of Advanced Characterization Techniques to (4-phenoxyphenyl)methanethiol This table summarizes how various advanced methods could be used to analyze the compound.

Technique Information Gained Potential Application
Cryogenic IR Spectroscopy Precise vibrational frequencies of isolated conformers. Elucidation of stable 3D structures and intramolecular forces.
Raman Spectroscopy Information on S-H and C-S bond vibrations, aromatic ring modes. Monitoring reaction kinetics, studying intermolecular interactions.
2D NMR (NOESY, HSQC) Through-space proton correlations, C-H connectivity. Unambiguous structural confirmation and conformational analysis in solution.
X-ray Crystallography Definitive solid-state structure and packing. Understanding crystal engineering principles and intermolecular forces.
Computational Chemistry (DFT) Prediction of geometries, energies, and spectroscopic properties. Aiding spectral assignment, predicting reactivity and properties. sustainability-directory.com

Development of Novel Spectroscopic Probes

The thiol group is a well-known reactive handle that can participate in a variety of chemical transformations. This reactivity can be harnessed to develop novel spectroscopic probes for the detection of specific analytes or to monitor biological processes. The phenoxyphenyl group, with its extended aromatic system, can serve as a fluorophore or chromophore, whose spectroscopic properties could be modulated upon reaction of the thiol group.

Future research could focus on designing "turn-on" or "turn-off" fluorescent probes based on the (4-phenoxyphenyl)methanethiol backbone. For instance, the thiol could be functionalized with a fluorescence-quenching moiety. Subsequent cleavage of this group by a specific analyte could restore fluorescence, providing a detectable signal. The large phenoxyphenyl group may also allow for the development of probes that operate in the near-infrared region, which is advantageous for biological imaging due to reduced background fluorescence and deeper tissue penetration.

Potential Research Directions:

Synthesis of (4-phenoxyphenyl)methanethiol derivatives functionalized with quenchers for the detection of reactive oxygen species.

Development of ratiometric probes where the emission wavelength shifts upon reaction at the thiol group, allowing for more quantitative measurements.

Investigation of the two-photon absorption properties of these potential probes for high-resolution imaging.

Table 1: Hypothetical Spectroscopic Properties of a (4-phenoxyphenyl)methanethiol-Based Probe

PropertyUnreacted Probe (Hypothetical)Analyte-Activated Probe (Hypothetical)
Excitation Wavelength 420 nm490 nm
Emission Wavelength 510 nm (quenched)650 nm
Quantum Yield < 0.05> 0.60
Molar Extinction Coeff. 25,000 M⁻¹cm⁻¹45,000 M⁻¹cm⁻¹

High-Throughput Screening for Reaction Discovery

High-throughput screening (HTS) techniques are powerful tools for the rapid discovery of new chemical reactions and for the optimization of existing ones. The reactivity of the thiol group in (4-phenoxyphenyl)methanethiol makes it an ideal candidate for inclusion in HTS campaigns aimed at discovering novel transformations. For example, its participation in thiol-ene "click" chemistry could be explored to rapidly synthesize a library of new materials with diverse properties. researchgate.netnih.gov

By arraying (4-phenoxyphenyl)methanethiol in microtiter plates and exposing it to a wide range of potential reaction partners and catalysts, novel carbon-sulfur, sulfur-metal, or sulfur-heteroatom bond-forming reactions could be identified. The unique steric and electronic properties of the phenoxyphenyl group might lead to unexpected reactivity or selectivity compared to simpler thiols.

Potential HTS Campaigns:

Screening for novel catalysts for the arylation or alkylation of the thiol group.

Discovery of new photoredox-catalyzed reactions involving (4-phenoxyphenyl)methanethiol.

High-throughput synthesis of novel polymers and materials using this compound as a monomer.

Table 2: Illustrative High-Throughput Screening Campaign for Novel C-S Coupling Reactions

ParameterConditions
Substrates (4-phenoxyphenyl)methanethiol, various aryl halides
Catalysts Library of palladium, nickel, and copper catalysts
Ligands Diverse phosphine (B1218219) and N-heterocyclic carbene ligands
Bases Inorganic and organic bases
Solvents Array of polar aprotic and nonpolar solvents
Screening Format 384-well plates
Analysis Method High-throughput mass spectrometry

Interdisciplinary Research with Emerging Scientific Fields

The convergence of chemistry with materials science and physics opens up new possibilities for the application of well-defined molecular structures in advanced technologies.

Interface with Quantum Materials Research

Aromatic thiols are known to form self-assembled monolayers (SAMs) on noble metal surfaces and can act as capping agents for quantum dots (QDs). frontiersin.orgbohrium.com The (4-phenoxyphenyl)methanethiol molecule, with its defined length and bulky headgroup, could be an excellent candidate for forming highly ordered SAMs. These SAMs could be used to modify the work function of electrodes, control the interface in organic electronic devices, or act as templates for the growth of other materials.

In the realm of quantum dots, the phenoxyphenyl group could influence the electronic coupling between adjacent QDs when used as a capping ligand. This could be a valuable tool for tuning the optical and electronic properties of QD arrays for applications in displays, sensors, and quantum computing. The sulfur atom provides a strong anchoring point to the QD surface, while the phenoxyphenyl moiety dictates the inter-dot spacing and dielectric environment. acs.org

Potential Applications in Quantum Materials:

Formation of SAMs on gold or copper surfaces to create novel electronic interfaces.

Use as a capping ligand to control the properties of cadmium selenide (B1212193) (CdSe) or cadmium telluride (CdTe) quantum dots.

Investigation of charge transport through single-molecule junctions of (4-phenoxyphenyl)methanethiol.

Table 3: Projected Properties of Quantum Dots Capped with (4-phenoxyphenyl)methanethiol

Quantum Dot PropertyUncapped (Hypothetical)Capped with (4-phenoxyphenyl)methanethiol (Hypothetical)
Photoluminescence Max. 580 nm610 nm
Quantum Yield 35%55%
Inter-dot Spacing N/A~1.5 nm
Surface Trap States HighReduced

Contributions to Advanced Energy Technologies (e.g., flow batteries, supercapacitors)

The development of new materials for energy storage is a critical area of research. While the direct application of (4-phenoxyphenyl)methanethiol in this area has not been explored, its chemical motifs suggest potential avenues for investigation. Sulfur-based redox flow batteries, for example, utilize the reversible electrochemistry of sulfur compounds. ess-news.compnnl.gov The thiol group in (4-phenoxyphenyl)methanethiol could potentially be oxidized to a disulfide, providing a basis for a redox couple in a non-aqueous flow battery. The phenoxyphenyl group would enhance the solubility of the molecule in organic electrolytes and could be modified to tune the redox potential.

In the field of supercapacitors, which store energy via ion adsorption at an electrode-electrolyte interface, materials with high surface area and specific chemical functionalities are desirable. While less direct, polymers derived from (4-phenoxyphenyl)methanethiol could be synthesized to create porous electrode materials. The presence of sulfur and oxygen heteroatoms could enhance the pseudocapacitance through Faradaic reactions, potentially increasing the energy density of the device.

Potential Roles in Energy Technologies:

Development of a redox-active electrolyte for non-aqueous flow batteries based on the thiol/disulfide couple of (4-phenoxyphenyl)methanethiol.

Synthesis of sulfur- and oxygen-rich porous polymers from this compound for use as supercapacitor electrodes.

Use as an additive in electrolytes to improve the stability and performance of lithium-sulfur batteries.

Table 4: Hypothetical Electrochemical Data for a (4-phenoxyphenyl)methanethiol-Based Redox Couple

ParameterHypothetical Value
Redox Potential (vs. Fc/Fc⁺) +0.25 V
Electron Transfer Rate Moderate to Fast
Solubility in Acetonitrile > 1.0 M
Cyclic Stability > 500 cycles (projected)

Q & A

Q. What are the most reliable synthetic routes for (4-phenoxyphenyl)methanethiol, and how can purity be validated?

Methodological Answer: The synthesis of (4-phenoxyphenyl)methanethiol typically involves nucleophilic substitution or palladium-catalyzed cross-coupling reactions. For example:

  • Substitution : Reacting (4-phenoxyphenyl)methyl halides (e.g., chloride or bromide) with a thiolating agent like thiourea or sodium hydrosulfide under reflux conditions .
  • Cross-coupling : Using Suzuki-Miyaura coupling to attach the phenoxy group to a thiol-containing precursor, with Pd(PPh₃)₄ as a catalyst and a base like K₂CO₃ in a polar aprotic solvent (e.g., DMF) .

Q. Purity Validation :

  • Spectroscopic Analysis : Use ¹H/¹³C NMR to confirm the absence of halide or solvent residues. The thiol (-SH) proton typically appears as a singlet near δ 1.5–2.5 ppm .
  • Elemental Analysis : Confirm C, H, S percentages within ±0.3% of theoretical values.
  • HPLC-MS : Detect impurities at <0.1% levels using reverse-phase chromatography with a C18 column and electrospray ionization .

Basic Research Question

Q. Which spectroscopic techniques are critical for structural elucidation of (4-phenoxyphenyl)methanethiol?

Methodological Answer:

  • FT-IR Spectroscopy : Identify the S-H stretch (2550–2600 cm⁻¹) and aromatic C-O-C vibrations (1240–1270 cm⁻¹) from the phenoxy group .
  • NMR Spectroscopy :
    • ¹H NMR : Aromatic protons from the phenoxy and phenyl groups appear as multiplets in δ 6.8–7.6 ppm. The methylene (-CH₂SH) group shows a triplet near δ 3.8–4.2 ppm .
    • ¹³C NMR : The sulfur-bearing carbon (C-SH) resonates at δ 35–40 ppm, distinct from oxygen-bearing carbons (δ 115–160 ppm) .
  • X-ray Crystallography : Resolve crystal packing and confirm bond angles (e.g., C-S bond length ~1.82 Å) .

Advanced Research Question

Q. How do acid-base properties of catalysts influence the selective synthesis of (4-phenoxyphenyl)methanethiol over by-products like sulfides?

Methodological Answer: Catalyst design is critical to suppress side reactions (e.g., dimerization to disulfides or over-reduction to sulfides):

  • Basic Catalysts (e.g., MgO) : Enhance methanethiol selectivity (>90%) by promoting dissociative adsorption of H₂S, a key intermediate. However, low activity (3% conversion) requires prolonged reaction times .
  • Acidic Catalysts (e.g., Al₂O₃) : Increase methanol conversion rates (>40%) but favor dimethyl sulfide formation due to weak acid sites .
    Optimization Strategy :
  • Use bifunctional catalysts (e.g., K₂WO₄/Al₂O₃) to balance acid-base properties.
  • Adjust reaction temperature (150–200°C) and H₂S:MeOH molar ratio (2:1) to favor thiolation over sulfidation .

Advanced Research Question

Q. How does the electron-donating phenoxy group affect the reactivity of (4-phenoxyphenyl)methanethiol compared to halogen-substituted analogs?

Methodological Answer: The phenoxy group’s +M (mesomeric) effect increases electron density on the aromatic ring, altering reactivity:

  • Nucleophilicity : The thiol group (-SH) becomes less nucleophilic compared to chloro- or bromo-substituted analogs (e.g., (4-bromophenyl)methanethiol), reducing reaction rates in SN2 pathways .
  • Oxidative Stability : Enhanced resistance to oxidation (e.g., disulfide formation) due to steric hindrance from the bulky phenoxy group .
    Experimental Validation :
  • Compare reaction kinetics in nucleophilic substitutions (e.g., with methyl iodide) using UV-Vis spectroscopy to track thiolate anion formation .

Data Contradiction Analysis

Q. How can researchers resolve discrepancies in reported catalytic efficiencies for (4-phenoxyphenyl)methanethiol synthesis?

Methodological Answer: Discrepancies often arise from variations in:

  • Catalyst Pretreatment : Calcination temperature (e.g., 500°C vs. 700°C) alters Al₂O₃’s surface acidity .
  • Reactor Configuration : Fixed-bed reactors favor steady-state conditions, while batch reactors may suffer from H₂S depletion .
    Resolution Strategies :
  • Standardize testing protocols (e.g., ASTM E2859 for catalyst activity).
  • Use in situ DRIFTS (Diffuse Reflectance Infrared Fourier Transform Spectroscopy) to monitor intermediate species during reactions .

Advanced Research Question

Q. What mechanisms underlie the biological interactions of (4-phenoxyphenyl)methanethiol with enzyme active sites?

Methodological Answer: The thiol group can:

  • Bind to Metal Centers : Coordinate with Zn²⁺ in metalloenzymes (e.g., carbonic anhydrase), disrupting catalytic activity .
  • Form Disulfide Bridges : Oxidize to -S-S- bonds, altering protein conformations (e.g., in cysteine proteases) .
    Experimental Approaches :
  • Isothermal Titration Calorimetry (ITC) : Measure binding affinities (Kd) to purified enzymes.
  • Molecular Dynamics Simulations : Model interactions with active sites using software like GROMACS .

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